N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 2-methylquinoline-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups or extended molecular structures .
Scientific Research Applications
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide can be compared with similar compounds such as:
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-thiohydrazide
These compounds share similar structural features but differ in specific functional groups or substituents, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-4-26(5-2)18-12-10-17(11-13-18)15-23-25-22(27)20-14-16(3)24-21-9-7-6-8-19(20)21/h6-15H,4-5H2,1-3H3,(H,25,27)/b23-15+ |
InChI Key |
YMHPXUYAYHUXHX-HZHRSRAPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.